

# 1'-epi Gemcitabine hydrochloride CAS number 122111-05-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1'-epi Gemcitabine hydrochloride

Cat. No.: B15581880 Get Quote

# 1'-epi-Gemcitabine Hydrochloride: A Technical Overview

CAS Number: 122111-05-1

Chemical Formula: C9H12ClF2N3O4

Molecular Weight: 299.66 g/mol

This technical guide provides a comprehensive overview of 1'-epi-Gemcitabine hydrochloride, a compound of significant interest to researchers and drug development professionals in the field of oncology. Due to its structural relationship with the potent chemotherapeutic agent Gemcitabine, this document will also delve into the well-established mechanisms and clinical data of Gemcitabine to provide a thorough context for the role and potential applications of its 1'-epi isomer.

#### Introduction

1'-epi-Gemcitabine hydrochloride is the  $\alpha$ -anomer of Gemcitabine, a widely used pyrimidine nucleoside analog in cancer therapy.[1][2] It is primarily recognized as an isomer and a key impurity of Gemcitabine hydrochloride (CAS 122111-03-9).[2][3] In experimental settings, 1'-epi-Gemcitabine hydrochloride often serves as a crucial control compound in studies involving Gemcitabine to delineate stereospecific effects and mechanisms.[3]



## **Physicochemical Properties**

A summary of the key physicochemical properties of 1'-epi-Gemcitabine hydrochloride is presented in Table 1.

| Property          | Value                                                                                                   | Source    |
|-------------------|---------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 122111-05-1 [1][4]                                                                                      |           |
| Alternate CAS     | Free base: 95058-85-8 [2]                                                                               |           |
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> ClF <sub>2</sub> N <sub>3</sub> O <sub>4</sub> [1][4]                    |           |
| Molecular Weight  | 299.66 g/mol                                                                                            | [1][4]    |
| IUPAC Name        | 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | [4]       |
| Synonyms          | 1'-epi LY 188011<br>hydrochloride, Gemcitabine EP<br>Impurity B                                         | [2][3][5] |
| Purity            | >95% (HPLC)                                                                                             | [2]       |

# The Pharmacology of the Active Isomer: Gemcitabine

To understand the significance of 1'-epi-Gemcitabine hydrochloride, it is essential to review the mechanism of action of its  $\beta$ -anomer, Gemcitabine. Gemcitabine is a prodrug that, upon cellular uptake, undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[6][7][8] These metabolites exert their cytotoxic effects through a dual mechanism that ultimately disrupts DNA synthesis and leads to apoptosis.[6][7]

### **Mechanism of Action of Gemcitabine**

The primary mechanisms of Gemcitabine's anticancer activity are:







- Inhibition of DNA Synthesis: The triphosphate metabolite, dFdCTP, competitively inhibits the
  incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand by DNA
  polymerase.[8] Once incorporated, it causes masked chain termination, where one additional
  nucleotide is added before DNA synthesis is halted. This makes it difficult for DNA repair
  mechanisms to excise the fraudulent nucleotide.[7]
- Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent
  inhibitor of ribonucleotide reductase (RNR).[6][7][8] RNR is a critical enzyme responsible for
  converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[6][7]
  Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, further potentiating
  the incorporation of dFdCTP into DNA.[8]

The following diagram illustrates the intracellular activation and mechanism of action of Gemcitabine.





Intracellular Activation and Mechanism of Action of Gemcitabine

Click to download full resolution via product page

Caption: Intracellular metabolism and targets of Gemcitabine.



## **Synthesis and Manufacturing**

The synthesis of Gemcitabine and its isomers, including 1'-epi-Gemcitabine, is a complex process.[9] Key challenges include the introduction of the difluoro moiety at the 2'-position of the ribose sugar and the stereoselective formation of the glycosidic bond between the sugar and the cytosine base.[9] Various synthetic strategies have been developed, often involving the use of fluorinated building blocks or electrophilic/nucleophilic fluorination reactions.[9] The separation of the desired  $\beta$ -anomer (Gemcitabine) from the  $\alpha$ -anomer (1'-epi-Gemcitabine) is a critical purification step, often achieved through chromatography or selective crystallization.[9] [10]

The following diagram outlines a generalized workflow for the synthesis and purification of Gemcitabine hydrochloride.





#### Generalized Synthesis and Purification Workflow for Gemcitabine HCl

Click to download full resolution via product page

Caption: Simplified workflow for Gemcitabine HCl synthesis.



## **Clinical Significance of Gemcitabine**

Gemcitabine hydrochloride is a cornerstone in the treatment of various solid tumors.[11][12] It is approved for the treatment of pancreatic, non-small cell lung, breast, and ovarian cancers. [11][13] Numerous clinical trials have investigated its efficacy and safety, both as a single agent and in combination with other chemotherapeutic agents like cisplatin, paclitaxel, and carboplatin.[13][14][15]

# Approved Indications and Typical Dosages of Gemcitabine

The following table summarizes the approved indications and standard dosage regimens for Gemcitabine.



| Cancer Type                   | Combination<br>Regimen (if<br>applicable) | Typical Dosage and<br>Schedule                                                                                                                   | Source |
|-------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Pancreatic Cancer             | Monotherapy                               | 1000 mg/m² IV over<br>30 min, once weekly<br>for up to 7 weeks,<br>followed by a 1-week<br>rest. Then, once<br>weekly for 3 of every 4<br>weeks. | [13]   |
| Non-Small Cell Lung<br>Cancer | With Cisplatin                            | 1000 mg/m² IV over<br>30 min on days 1, 8,<br>and 15 of each 28-day<br>cycle.                                                                    | [13]   |
| Breast Cancer                 | With Paclitaxel                           | 1250 mg/m² IV over<br>30 min on days 1 and<br>8 of each 21-day<br>cycle.                                                                         | [13]   |
| Ovarian Cancer                | With Carboplatin                          | 1000 mg/m² IV over<br>30 min on days 1 and<br>8 of each 21-day<br>cycle.                                                                         | [13]   |

# **Experimental Protocols**

While specific experimental protocols for 1'-epi-Gemcitabine hydrochloride are not widely published due to its primary use as a reference standard, protocols involving Gemcitabine are extensive. Below are generalized methodologies for key in vitro and in vivo experiments.

## In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.



- Compound Treatment: Treat the cells with serial dilutions of Gemcitabine hydrochloride (and 1'-epi-Gemcitabine hydrochloride as a control) for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) value, which represents the concentration of the compound that inhibits cell growth by 50%.

### In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, Gemcitabine, 1'-epi-Gemcitabine).
- Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenous injection) according to a predetermined schedule.
- Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

#### Conclusion

1'-epi-Gemcitabine hydrochloride, the  $\alpha$ -anomer of Gemcitabine, is a critical compound for researchers in the field of anticancer drug development. While it is not therapeutically active



itself, its role as an impurity and an experimental control is indispensable for the synthesis, purification, and mechanistic evaluation of Gemcitabine. A thorough understanding of the pharmacology of Gemcitabine provides the necessary framework for appreciating the significance of its stereoisomer, 1'-epi-Gemcitabine hydrochloride, in ensuring the quality and efficacy of this vital chemotherapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scbt.com [scbt.com]
- 2. 1'-Epi Gemcitabine Hydrochloride | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1'-Epi Gemcitabine Hydrochloride | C9H12ClF2N3O4 | CID 117072635 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 122111-05-1|4-Amino-1-((2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. US8299239B2 Process for the preparation of gemcitabine hydrochloride Google Patents [patents.google.com]
- 11. Gemcitabine Wikipedia [en.wikipedia.org]
- 12. Gemcitabine hydrochloride | 122111-03-9 [amp.chemicalbook.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Facebook [cancer.gov]



- 15. Facebook [cancer.gov]
- To cite this document: BenchChem. [1'-epi Gemcitabine hydrochloride CAS number 122111-05-1]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15581880#1-epi-gemcitabine-hydrochloride-cas-number-122111-05-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com